molecular formula C17H18N2O4 B2430075 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941979-82-4

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2430075
CAS No.: 941979-82-4
M. Wt: 314.341
InChI Key: YVXGOMCWCSVLGZ-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a piperidinone moiety, and a methoxyphenyl group. It has garnered significant interest due to its potential therapeutic properties and its role as a key intermediate in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . Thrombin is a potent platelet activator, so its reduction leads to decreased platelet aggregation and, consequently, antithrombotic efficacy .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in a dose-dependent antithrombotic efficacy . Pre-clinical studies of apixaban in animal models have demonstrated this efficacy at doses that preserved hemostasis .

Action Environment

The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics due to potential drug-drug interactions . Apixaban has been found to have a low potential for such interactions . Furthermore, physiological conditions such as renal function can impact the elimination of apixaban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process is designed to minimize waste and maximize the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted aromatic compounds, and modified furan rings. These products can further undergo additional reactions to yield complex molecules with potential biological activities.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGOMCWCSVLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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